1,3-Bis(6-chloro-2',3'-difluoro-[1,1'-biphenyl]-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(6-chloro-2’,3’-difluoro-[1,1’-biphenyl]-3-yl)urea is a synthetic organic compound characterized by the presence of two 6-chloro-2’,3’-difluoro-[1,1’-biphenyl]-3-yl groups attached to a central urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(6-chloro-2’,3’-difluoro-[1,1’-biphenyl]-3-yl)urea typically involves the reaction of 6-chloro-2’,3’-difluoro-[1,1’-biphenyl]-3-amine with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction temperature is maintained at low to moderate levels to ensure the stability of the reactants and the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(6-chloro-2’,3’-difluoro-[1,1’-biphenyl]-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
1,3-Bis(6-chloro-2’,3’-difluoro-[1,1’-biphenyl]-3-yl)urea has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(6-chloro-2’,3’-difluoro-[1,1’-biphenyl]-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(2,6-dimethylphenyl)urea
- 1,3-Bis(2,4,6-trimethylphenyl)urea
Uniqueness
1,3-Bis(6-chloro-2’,3’-difluoro-[1,1’-biphenyl]-3-yl)urea is unique due to the presence of both chloro and fluoro substituents on the biphenyl groups. This combination of substituents imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C25H14Cl2F4N2O |
---|---|
Molecular Weight |
505.3 g/mol |
IUPAC Name |
1,3-bis[4-chloro-3-(2,3-difluorophenyl)phenyl]urea |
InChI |
InChI=1S/C25H14Cl2F4N2O/c26-19-9-7-13(11-17(19)15-3-1-5-21(28)23(15)30)32-25(34)33-14-8-10-20(27)18(12-14)16-4-2-6-22(29)24(16)31/h1-12H,(H2,32,33,34) |
InChI Key |
KTUGKOPWZOFDGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=C(C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C4=C(C(=CC=C4)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.